

# Binimetinib dosing schedule in clinical trials

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## Compound Focus: Binimetinib

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## Binimetinib Dosing in Clinical Trials

Disease Context	Recommended Dose & Schedule	Combination Therapy	Patient Population / Trial Notes
Metastatic Melanoma [1] [2] [3]	45 mg orally, twice daily	Encorafenib	Adult patients with BRAF V600E or V600K mutation; treatment until disease progression or unacceptable toxicity [2].

| **NF1-Associated Plexiform Neurofibromas** [4] | **Adults:** 30 mg orally, twice daily **Children (1-17 yrs):** 32 mg/m<sup>2</sup> (max: 45 mg), twice daily | Monotherapy | Phase II study; adult dose reduced from 45 mg to 30 mg BID due to tolerability issues [4]. | | **Metastatic Colorectal Cancer (mCRC)** [5] | 45 mg orally, twice daily (continuous or intermittent) | FOLFOX | Phase I trial in heavily pre-treated patients; MTD was 45 mg BID [5]. | | **Advanced Solid Tumors** [6] | 45 mg orally, twice daily (RP2D) | Various / Monotherapy | Initial MTD was 60 mg BID; 45 mg BID established as RP2D due to better tolerability [6]. |

## Detailed Experimental Context & Protocols

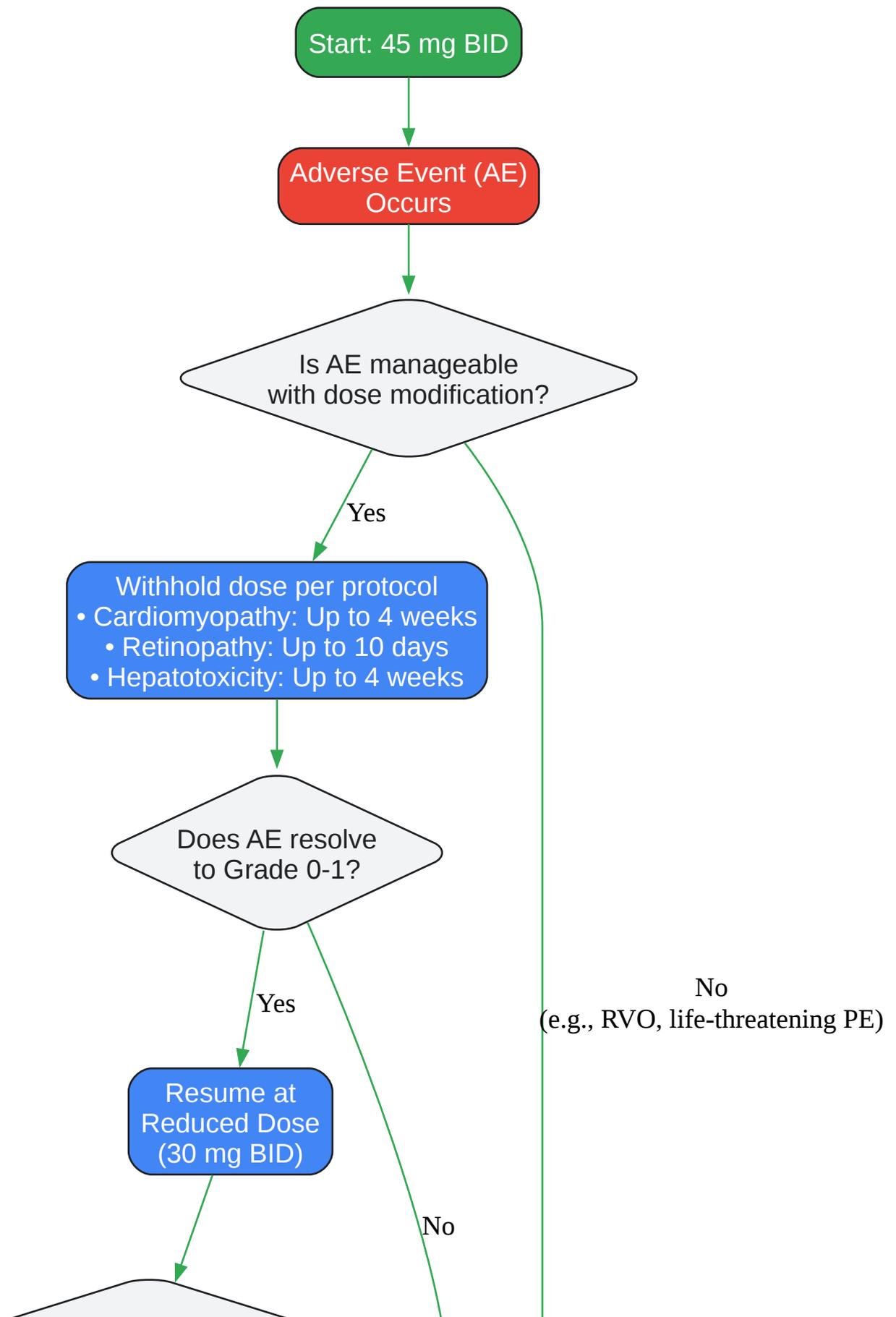
To effectively apply these dosing schedules in a research setting, understanding the underlying clinical trial design and supportive protocols is essential.

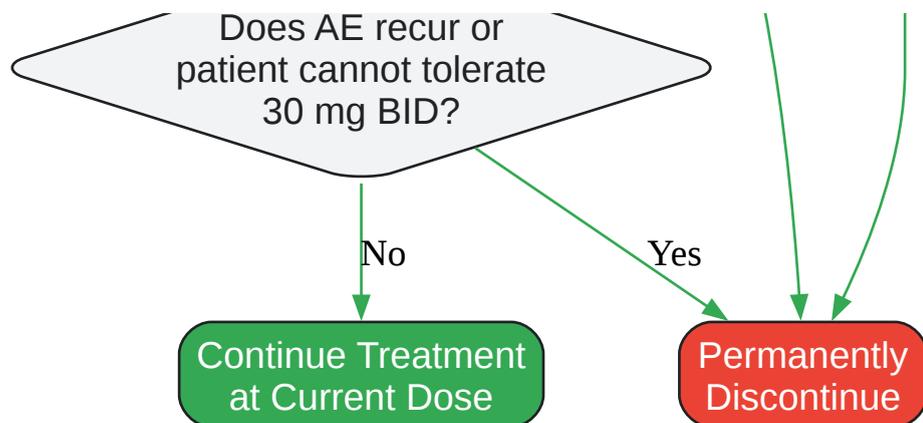
## Dose Rationale and Escalation

The standard adult dose of 45 mg twice daily was established after initial phase I studies determined a higher maximum tolerated dose (MTD) of 60 mg twice daily was less tolerable. The 45 mg dose was subsequently confirmed as the Recommended Phase II Dose (RP2D) across multiple trials due to a more manageable safety profile while maintaining efficacy [6]. This highlights that the clinically approved dose may be lower than the maximum tolerated dose to optimize the risk-benefit ratio.

## Dose Modification Protocols

Clinical protocols mandate specific dose modifications and monitoring to manage adverse events. The following workflow outlines the common management strategy for toxicities.





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The standard first dose reduction for **binimetinib** is from **45 mg to 30 mg twice daily**. If adverse events persist and are intolerable at the 30 mg dose, permanent discontinuation is recommended [2] [3]. Specific modifications are required for particular toxicities [2] [3]:

- **Hepatotoxicity:** For Grade 3 or 4 AST/ALT elevation, withhold **binimetinib** for up to 4 weeks. If levels improve, resume at a reduced dose; if not, permanently discontinue.
- **Cardiomyopathy:** For an asymptomatic absolute decrease in LVEF >10% from baseline that is also below the lower limit of normal, withhold for up to 4 weeks. For symptomatic heart failure or a decrease in LVEF >20%, permanently discontinue.
- **Serous Retinopathy:** For symptomatic cases, withhold for up to 10 days. If symptoms improve, resume at the same or reduced dose.
- **Retinal Vein Occlusion (RVO):** Permanently discontinue **binimetinib** for RVO of any grade.
- **Rhabdomyolysis:** For Grade 4 asymptomatic CPK elevation or any CPK elevation with symptoms, withhold for up to 4 weeks. If improved, resume at a reduced dose.

## Special Population Considerations

- **Hepatic Impairment:** For patients with moderate or severe hepatic impairment, the recommended starting dose is **30 mg twice daily** [2] [3].
- **Renal Impairment:** No dose adjustment is recommended for patients with renal impairment [3].
- **Pediatric Patients:** Dosing is based on body surface area. The recommended dose is **32 mg/m<sup>2</sup>** (maximum 45 mg) orally twice daily [4].

## Key Takeaways for Protocol Design

- **Confirm Mutation Status:** For melanoma and NSCLC trials, protocol must require confirmation of BRAF V600E or V600K mutation prior to initiation [2].
- **Plan for Dose Reductions:** A significant proportion of patients require dose reductions due to toxicities like rash and CPK elevation. Protocols should explicitly outline the 45 mg → 30 mg → discontinuation pathway [5] [2] [4].
- **Implement Proactive Monitoring:** Establish rigorous monitoring schedules for specific organ functions, including LVEF for cardiomyopathy, liver function tests, ophthalmologic exams, and CPK levels [2] [3].

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